molecular formula C6H6N2 B14431815 1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile CAS No. 75985-35-2

1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile

Cat. No.: B14431815
CAS No.: 75985-35-2
M. Wt: 106.13 g/mol
InChI Key: PGGYBMMLXSFYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.

Preparation Methods

The synthesis of 1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of aziridine-2-carbonitrile with propargyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the propargyl bromide, resulting in the formation of the desired product .

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted aziridines, amines, and alcohols .

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)aziridine-2-carbonitrile involves its high reactivity due to the strained three-membered aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can alkylate nucleophilic sites on biomolecules, such as proteins and DNA, which can result in various biological effects .

Molecular targets and pathways involved include protein disulfide isomerases, which are enzymes that assist in the proper folding of proteins. Inhibition of these enzymes can disrupt protein folding and lead to cell death, making this compound a potential anticancer agent .

Properties

CAS No.

75985-35-2

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

1-prop-2-ynylaziridine-2-carbonitrile

InChI

InChI=1S/C6H6N2/c1-2-3-8-5-6(8)4-7/h1,6H,3,5H2

InChI Key

PGGYBMMLXSFYRM-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CC1C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.